N-Benzyl-3-methoxyaniline: A Comprehensive Technical Guide
N-Benzyl-3-methoxyaniline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Benzyl-3-methoxyaniline. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.
Core Chemical Properties
N-Benzyl-3-methoxyaniline, also known as N-(3-methoxyphenyl)benzylamine, is an aromatic secondary amine with the chemical formula C14H15NO.[1] Its core structure consists of a benzyl group and a 3-methoxyphenyl group attached to a central nitrogen atom. This compound is of interest in synthetic organic chemistry as a versatile intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of N-Benzyl-3-methoxyaniline.
| Property | Value | Source |
| Molecular Formula | C14H15NO | [1] |
| Molecular Weight | 213.28 g/mol | [2] |
| CAS Number | 90811-55-5 | [2] |
| Computed Boiling Point | 438.415 °C at 760 mmHg | [3] |
| Computed Density | 1.332 g/cm³ | [3] |
| Appearance | Colorless to brown liquid, or white to brown solid | [3] |
Synthesis and Experimental Protocols
The synthesis of N-Benzyl-3-methoxyaniline can be achieved through several established methods, primarily involving the formation of the central carbon-nitrogen bond. Two common and effective strategies are reductive amination and direct N-alkylation.
Experimental Protocol 1: Reductive Amination of 3-Methoxyaniline and Benzaldehyde
This two-step method involves the initial formation of an imine (Schiff base) from 3-methoxyaniline and benzaldehyde, followed by its reduction to the target secondary amine.
Step 1: Imine Formation
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In a round-bottom flask, dissolve 10 mmol of 3-methoxyaniline and 10 mmol of benzaldehyde in 50 mL of an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).[4]
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Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) to the mixture.
-
Stir the reaction mixture at room temperature for 6-9 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate imine, N-benzylidene-3-methoxyaniline, is formed.
Step 2: Reduction of the Imine
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To the reaction mixture containing the imine, add a reducing agent such as sodium borohydride (NaBH4) in a molar ratio of 1:1 to 1:3 (imine to reducing agent).[4]
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The reaction is typically carried out at a temperature between 0-30 °C.[4]
-
Continue stirring until the imine is fully reduced, which can be monitored by TLC.
-
Once the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Benzyl-3-methoxyaniline.
-
The crude product can be purified by column chromatography on silica gel.
Experimental Protocol 2: N-Alkylation of 3-Methoxyaniline with Benzyl Halide
This method involves the direct reaction of 3-methoxyaniline with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
-
In a flask equipped with a reflux condenser and a mechanical stirrer, place 4 moles of 3-methoxyaniline, 1.25 moles of sodium bicarbonate, and 100 mL of water.[5]
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Heat the mixture to 90–95 °C with vigorous stirring.[6]
-
Slowly add 1 mole of benzyl chloride to the reaction mixture over a period of 1.5 to 2 hours.[5]
-
Continue the reaction for a total of four hours.[5]
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After cooling, the mixture is filtered, and the organic layer is separated, washed with a saturated salt solution, and dried over anhydrous sodium sulfate.[5]
-
Excess 3-methoxyaniline is removed by distillation under reduced pressure.[5][6]
-
The resulting crude N-Benzyl-3-methoxyaniline can be further purified by crystallization or column chromatography.[5]
Reactivity and Stability
The chemical reactivity of N-Benzyl-3-methoxyaniline is primarily dictated by the nucleophilicity of the secondary amine and the electronic properties of the two aromatic rings.
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N-H Reactivity: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
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Aromatic Ring Reactivity: The methoxy group (-OCH3) on the aniline ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution.[7][8] This directing effect favors substitution at the ortho and para positions relative to the methoxy group. The benzyl group is a weakly activating group.
The stability of N-Benzyl-3-methoxyaniline is generally good under standard laboratory conditions. However, like many anilines, it may be sensitive to light and air over prolonged periods, potentially leading to oxidation and discoloration.
Potential Applications in Drug Development
While specific biological activities of N-Benzyl-3-methoxyaniline are not extensively documented, the N-benzyl aniline scaffold is a known pharmacophore in medicinal chemistry. Derivatives of N-benzylaniline have been investigated for various therapeutic applications.
Notably, N-benzyl piperidine derivatives have been designed and synthesized as potent dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promise for the treatment of Alzheimer's disease.[9] Given the structural similarities, N-Benzyl-3-methoxyaniline could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic activities. Further research is warranted to explore its biological profile.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships governing the reactivity of this class of compounds.
References
- 1. N-Benzyl-3-methoxyaniline | C14H15NO | CID 9942546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aceschem.com [aceschem.com]
- 3. americanelements.com [americanelements.com]
- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
